(S)-Citalopram N-óxido
Descripción general
Descripción
(S)-Citalopram N-Oxide is a derivative of the well-known antidepressant (S)-Citalopram It is an N-oxide, meaning it contains a nitrogen-oxygen coordinate covalent bond
Aplicaciones Científicas De Investigación
(S)-Citalopram N-Oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of (S)-Citalopram.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Citalopram N-Oxide can be synthesized through the oxidation of (S)-Citalopram. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium under mild conditions. Another method involves the use of peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of (S)-Citalopram N-Oxide can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be highly efficient .
Análisis De Reacciones Químicas
Types of Reactions: (S)-Citalopram N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized products.
Reduction: Reduction of (S)-Citalopram N-Oxide can revert it back to (S)-Citalopram.
Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: (S)-Citalopram.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (S)-Citalopram N-Oxide involves its interaction with various molecular targets. It is known to affect the serotonin transporter, similar to (S)-Citalopram, but with different binding affinities and kinetics. The nitrogen-oxygen bond plays a crucial role in its interaction with the transporter, potentially leading to different pharmacological effects .
Comparación Con Compuestos Similares
(S)-Citalopram: The parent compound, primarily used as an antidepressant.
Pyridine N-Oxide: Another N-oxide compound with different chemical properties and applications.
Quinoxaline 1,4-di-N-Oxide: Known for its antibacterial and anticancer properties.
Uniqueness: (S)-Citalopram N-Oxide is unique due to its specific structure and the presence of the nitrogen-oxygen bond, which imparts distinct chemical and biological properties
Actividad Biológica
(S)-Citalopram N-Oxide is a metabolite of the widely used antidepressant citalopram, classified as a selective serotonin reuptake inhibitor (SSRI). Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profile. This article delves into the mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies regarding (S)-Citalopram N-Oxide.
(S)-Citalopram N-Oxide primarily acts as a selective serotonin reuptake inhibitor . Its mechanism involves the inhibition of the serotonin transporter (SLC6A4), leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.
Key Points:
- Target : Serotonin transporter (SLC6A4).
- Effect : Inhibition leads to enhanced serotonergic transmission.
- Biochemical Pathway : Modulates serotonergic neurotransmission pathways.
Pharmacokinetics
As a metabolite of citalopram, (S)-Citalopram N-Oxide shares similar pharmacokinetic properties with its parent compound. Citalopram is rapidly absorbed after oral administration, reaching peak plasma levels within 1-4 hours. The metabolism of citalopram to its N-oxide form is mediated by cytochrome P450 enzymes, particularly CYP2D6.
Absorption and Distribution:
- Absorption : Rapid post-oral administration.
- Metabolism : Primarily via CYP2D6; also involves CYP3A4 and CYP2C19 for other metabolites.
(S)-Citalopram N-Oxide is characterized as a strong basic compound and belongs to the class of phenylbutylamines. Its structural similarity to citalopram suggests potential interactions with various biological targets, although specific pharmacological activities remain largely unexplored.
Table 1: Comparison of Citalopram and Its Metabolites
Compound | Structure Type | Mechanism of Action | Potency in Serotonin Uptake Inhibition |
---|---|---|---|
Citalopram | SSRI | Inhibition of SLC6A4 | High |
(S)-Citalopram N-Oxide | Metabolite (N-oxide) | Unknown; potential SSRI activity | Unknown |
Desmethylcitalopram | Metabolite | Inhibition of SLC6A4 | Lower than citalopram |
Cellular Effects
The cellular effects of (S)-Citalopram N-Oxide are not well-documented. However, given its origin from citalopram, it may influence cellular functions by modulating serotonin levels. Increased serotonergic transmission can affect various cellular processes, including cell signaling pathways and gene expression.
Potential Effects:
- Modulation of serotonin levels.
- Influence on cell signaling pathways.
- Possible impact on gene expression related to mood regulation.
Case Studies and Research Findings
Research on (S)-Citalopram N-Oxide remains limited. However, several studies have examined the parent compound citalopram's effects, which may provide insights into its metabolite:
- QT Prolongation Risk : Studies indicate that citalopram can cause QT prolongation in a dose-dependent manner, raising concerns about safety at higher doses .
- Postmortem Analysis : A study involving postmortem cases found that citalopram concentrations were often incidental findings in cases of death, suggesting that while it may be present in therapeutic ranges, it is not always the primary cause of adverse outcomes .
- Metabolic Profiles : Research has shown that plasma metabolic profiles can correlate with clinical responses in patients treated with citalopram, indicating that understanding metabolites like (S)-Citalopram N-Oxide could be key in personalizing treatment .
Propiedades
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580934 | |
Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917482-45-2 | |
Record name | Escitalopram N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESCITALOPRAM N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that N-oxidation is one of the metabolic pathways for citalopram, leading to the formation of (S)-Citalopram N-Oxide. What enzyme is primarily responsible for this metabolic step?
A1: The research states that the N-oxidation of citalopram to its N-oxide metabolite, (S)-Citalopram N-Oxide, is primarily mediated by the cytochrome P450 enzyme CYP2D6 .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.